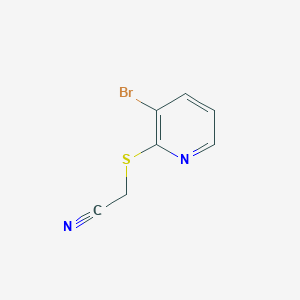
4-(Iodoethynyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Iodoethynyl)benzonitrile: is an organic compound with the molecular formula C9H4IN and a molecular weight of 253.04 g/mol It is characterized by the presence of an iodoethynyl group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodoethynyl)benzonitrile typically involves the iodination of ethynylbenzonitrile. One common method includes the reaction of ethynylbenzonitrile with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Iodoethynyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Sonogashira coupling, where the iodoethynyl group reacts with terminal alkynes to form conjugated systems.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Catalysts such as palladium complexes are used along with bases like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce extended conjugated systems.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Iodoethynyl)benzonitrile is used as a building block in organic synthesis. Its ability to undergo coupling reactions makes it valuable for constructing complex organic molecules and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form conjugated systems.
Wirkmechanismus
The mechanism of action of 4-(Iodoethynyl)benzonitrile depends on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Iodoethynyl)-4-nitrobenzene
- 4-Fluoro-(2-iodoethynyl)benzene
- 4-Methoxy-(2-iodoethynyl)benzene
Comparison: 4-(Iodoethynyl)benzonitrile is unique due to the presence of both the iodoethynyl group and the nitrile group. This combination imparts distinct reactivity and binding properties compared to similar compounds. For instance, the nitrile group can participate in additional interactions, such as hydrogen bonding, which can influence the compound’s overall behavior in chemical reactions and applications .
Eigenschaften
Molekularformel |
C9H4IN |
|---|---|
Molekulargewicht |
253.04 g/mol |
IUPAC-Name |
4-(2-iodoethynyl)benzonitrile |
InChI |
InChI=1S/C9H4IN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |
InChI-Schlüssel |
KNQRZBKHDZOMMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CI)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12042014.png)
![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)







![N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042081.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042082.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12042099.png)

